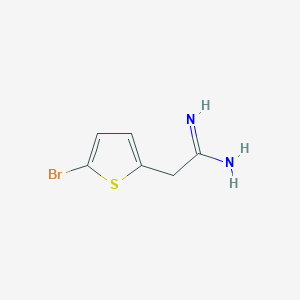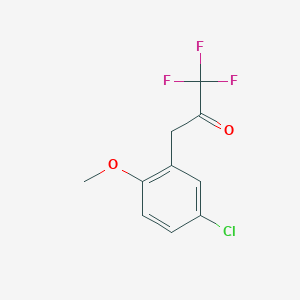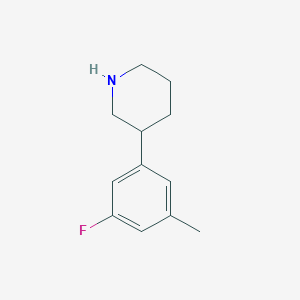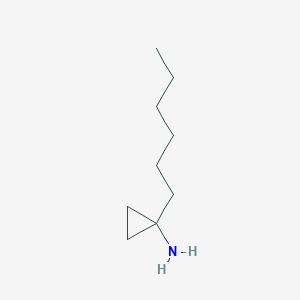
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol is an organic compound that features a cyclopropane ring substituted with a hydroxyl group and a brominated thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be synthesized through a multi-step process involving the bromination of thiophene followed by cyclopropanation and subsequent hydroxylation. The typical synthetic route involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Cyclopropanation: The brominated thiophene is then subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent.
Hydroxylation: The final step involves the hydroxylation of the cyclopropane ring, which can be achieved using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of 1-(5-Bromothiophen-2-yl)cyclopropanone.
Reduction: Formation of 1-(Thiophen-2-yl)cyclopropan-1-ol.
Substitution: Formation of 1-(5-Azidothiophen-2-yl)cyclopropan-1-ol or 1-(5-Cyanothiophen-2-yl)cyclopropan-1-ol.
Applications De Recherche Scientifique
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Interfering with signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
1-(5-Bromothiophen-2-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(5-Bromothiophen-2-yl)cyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group, leading to different reactivity and applications.
1-(5-Bromothiophen-2-yl)cyclopropan-1-one:
1-(5-Chlorothiophen-2-yl)cyclopropan-1-ol: Chlorinated analog with potentially different biological activity and reactivity.
The uniqueness of this compound lies in its specific combination of a brominated thiophene ring and a cyclopropanol moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H7BrOS |
|---|---|
Poids moléculaire |
219.10 g/mol |
Nom IUPAC |
1-(5-bromothiophen-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H7BrOS/c8-6-2-1-5(10-6)7(9)3-4-7/h1-2,9H,3-4H2 |
Clé InChI |
RQVNWJPYLJKTEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(S2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)









![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

